molecular formula C6H6 B083951 (1,2,3,5-~2~H_4_)Benzene CAS No. 14941-52-7

(1,2,3,5-~2~H_4_)Benzene

Cat. No. B083951
CAS RN: 14941-52-7
M. Wt: 82.14 g/mol
InChI Key: UHOVQNZJYSORNB-VTBMLFEUSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives, such as those related to (1,2,3,5-2H4)Benzene, involves complex chemical processes. For instance, the synthesis of related compounds like trisubstituted benzene derivatives has been reported using various catalytic systems and under different reaction conditions, highlighting the intricate methods required to modify benzene cores for different applications (Beckmann, Rüttinger, & Schwich, 2008).

Molecular Structure Analysis

Benzene derivatives, including the one , exhibit fascinating molecular structures that have been extensively studied. Research shows that these structures can be characterized using advanced techniques like X-ray diffraction, providing detailed insights into their geometrical configuration and molecular bonding (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

Benzene and its derivatives are known for participating in a variety of chemical reactions. These compounds can undergo processes such as substitution reactions, where different groups replace hydrogen atoms on the benzene ring, leading to a wide array of chemical properties and functionalities. The specific reactions and properties would depend on the substituents attached to the benzene core (Zhang Qin-chun, 2008).

Physical Properties Analysis

The physical properties of benzene derivatives, such as melting point, boiling point, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the benzene ring. Detailed studies and analyses provide valuable information for the utilization and handling of these compounds (Sun et al., 2010).

Chemical Properties Analysis

The chemical properties of (1,2,3,5-2H4)Benzene and related derivatives are determined by their molecular structure and the electronic configuration of the benzene ring. These properties include reactivity, acidity, and the ability to form complexes with other molecules. Understanding these chemical properties is essential for predicting the behavior of these compounds in various chemical environments and reactions (Habib, Sanchiz, & Janiak, 2008).

Scientific Research Applications

Synthesis and Characterization of Hexaarylbenzenes

One significant application of benzene derivatives like (1,2,3,5-2H₄)Benzene in scientific research involves the synthesis and characterization of hexaarylbenzenes. These compounds, which are created through the replacement of benzene's hydrogen atoms with various substituents, demonstrate the extraordinary structural diversity benzene derivatives can achieve. A study by Suzuki, Segawa, Itami, and Yamaguchi (2015) highlighted a programmed synthesis approach using C-H activation, cross-coupling, and [4+2] cycloaddition reactions, enabling the isolation and structure-property characterization of hexaarylbenzenes with unique aryl substituents. This method not only allows for the exploration of benzene's structural diversity but also has implications for creating materials for pharmaceuticals, agrochemicals, plastics, and organic electronic devices (Suzuki, Segawa, Itami, & Yamaguchi, 2015).

Hybrid Organic/Inorganic Benzene Derivatives

Another research area involves the study of hybrid organic/inorganic benzene derivatives, such as the work done by Marwitz et al. (2009). They investigated a compound that bridges the properties of benzene and its inorganic isoelectronic relative, borazine, leading to insights into aromaticity and delocalization. Such studies are crucial for advancing the understanding of fundamental chemistry concepts and exploring new materials for biomedical research and materials science applications (Marwitz, Matus, Zakharov, Dixon, & Liu, 2009).

Supramolecular Chemistry Applications

Benzene derivatives also play a vital role in supramolecular chemistry, as demonstrated by Cantekin, de Greef, and Palmans (2012). Their work on benzene-1,3,5-tricarboxamides (BTAs) showcases the utilization of benzene's simple structure in applications ranging from nanotechnology to biomedical fields. The self-assembly behavior of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding is particularly noteworthy for its potential in creating advanced materials (Cantekin, de Greef, & Palmans, 2012).

Aromatic Chemistry and Aromaticity

The study of aromatic chemistry, particularly concerning benzene and its derivatives, continues to be a rich field of research. Wu et al. (2015) reported on the synthesis of a hybrid inorganic/organic benzene derivative, demonstrating its aromaticity through experimental and computational evidence. This research not only contributes to a deeper understanding of aromatic compounds but also explores their potential reactivity and applications in creating new materials and chemical processes (Wu, Kong, Li, Ganguly, & Kinjo, 2015).

Safety And Hazards

Benzene is harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia. Workers may be harmed from exposure to benzene .

Future Directions

Benzene and its derivatives have a wide range of applications in various fields. For example, they are used in the synthesis of other complex organic compounds .

properties

IUPAC Name

1,2,3,5-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584343
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,5-~2~H_4_)Benzene

CAS RN

14941-52-7
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14941-52-7
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